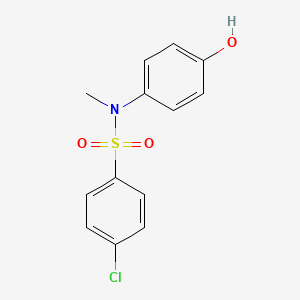

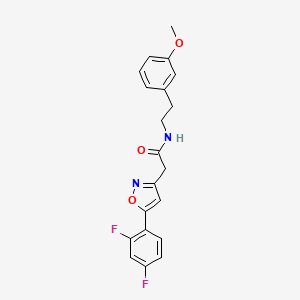

2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group .

Synthesis Analysis

The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first. This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling .Molecular Structure Analysis

Oxazolidinone is a five-member heterocyclic ring . The molecular structure of 2-oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- is not explicitly mentioned in the search results.Chemical Reactions Analysis

The chemical reactions involving 2-oxazolidinone frameworks include the cycloaddition of CO2 to aziridine derivatives, carboxylative cyclization of N-propargylamines with CO2, and three-component coupling .科学的研究の応用

Novel Oxazolidinone Antibacterial Agents

Oxazolidinones represent a novel class of antimicrobial agents characterized by a unique mechanism of bacterial protein synthesis inhibition. Research into oxazolidinone analogs, such as U-100592 and U-100766, has demonstrated significant in vitro antibacterial activity against a variety of clinically significant human pathogens. These compounds have shown effectiveness against both methicillin-susceptible and resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, Enterococcus faecalis and faecium, Streptococcus pyogenes, and Streptococcus pneumoniae, among others. Notably, these studies have found that strains resistant to other antibiotics are not cross-resistant to oxazolidinones, and that human serum does not affect the antibacterial activities of these compounds (Zurenko et al., 1996).

Fluorescent Oxazolidinone Derivatives

The synthesis of optically active oxazolidinone derivatives has been explored for their potential use in asymmetric synthesis and their properties as strongly fluorescent materials. For instance, (4S-(+)-3-(isocyanoacetyl)-4-(phenylmethyl)-2-oxazolidinone and its enantiomer have been synthesized, leading to derivatives with high fluorescence quantum yields. These developments open up possibilities for the use of oxazolidinone derivatives in materials science and molecular imaging (Tang & Verkade, 1996).

Impurity Profile Analysis in Drug Synthesis

The characterization of the impurity profile of drug substances is crucial in pharmaceutical development. For oxazolidinone derivatives being developed for the treatment of thrombotic disorders, liquid chromatography-mass spectrometry (LC-MS) techniques have been utilized to separate and characterize byproducts in bulk drug substances. Such analyses are essential for ensuring the purity and safety of pharmaceutical compounds (Thomasberger et al., 1999).

Enzymatic Synthesis of Oxazolidinones

The enzymatic synthesis of oxazolidinones using 2-aminoalochol and dimethyl carbonate represents a novel approach to producing these compounds. This method, employing immobilized lipases, highlights an environmentally friendly alternative to traditional chemical syntheses, providing a pathway to multifunctional oxazolidinones with diverse biological activities. Kinetic modeling of this process sheds light on the mechanisms and efficiency of enzymatic reactions in the synthesis of these important compounds (Yadav & Pawar, 2014).

作用機序

特性

IUPAC Name |

(4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQUPSUDOOOQRB-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)

![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2724271.png)

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)

![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)